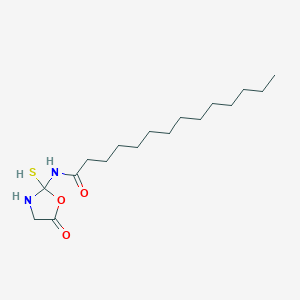
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide is a chemical compound with the molecular formula C19H36N2O3S It is known for its unique structure, which includes an oxazolidinone ring and a long alkyl chain
Preparation Methods
The synthesis of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide typically involves the reaction of oxazolidinone derivatives with long-chain alkyl amines. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring or the alkyl chain is modified using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.
Comparison with Similar Compounds
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known antibiotic used to treat bacterial infections. While both compounds share the oxazolidinone ring, this compound has a longer alkyl chain, which may confer different biological properties.
Tedizolid: Another antibiotic with a similar structure but different substituents on the oxazolidinone ring. The differences in structure can lead to variations in potency and spectrum of activity.
This compound stands out due to its unique combination of the oxazolidinone ring and the long alkyl chain, which may offer distinct advantages in certain applications.
Properties
CAS No. |
805323-84-6 |
|---|---|
Molecular Formula |
C17H32N2O3S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(5-oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide |
InChI |
InChI=1S/C17H32N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(20)19-17(23)18-14-16(21)22-17/h18,23H,2-14H2,1H3,(H,19,20) |
InChI Key |
GBBDYXBZPGZAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1(NCC(=O)O1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
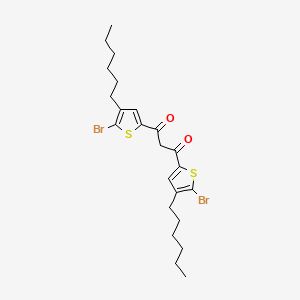
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
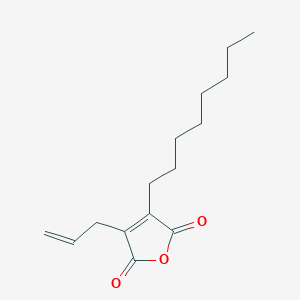
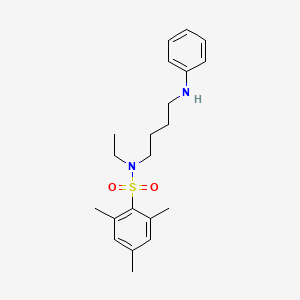
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
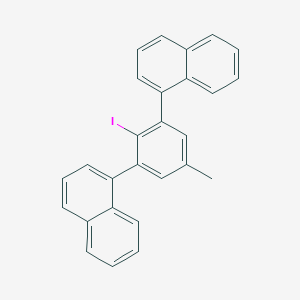

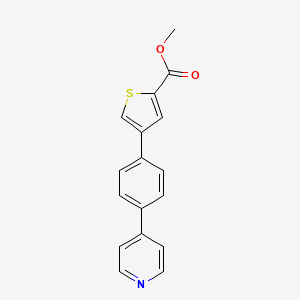
![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
